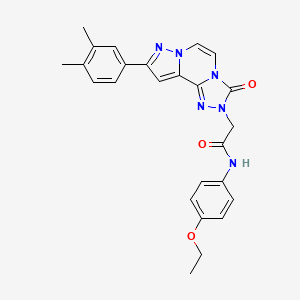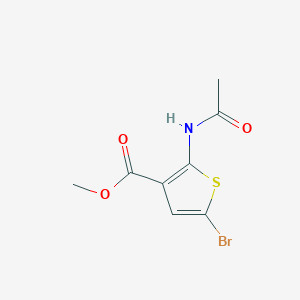
Chembl4536774
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires a detailed knowledge of organic chemistry and the specific reactants used .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .科学的研究の応用
ChEMBL Database: A Keystone for Drug Discovery
ChEMBL is an open data database that houses binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This repository is a crucial resource for chemical biology and drug discovery research, providing data that are manually abstracted from primary literature and curated to enhance their utility across various research problems. The database facilitates access through a web interface, data downloads, and web services, making it a pivotal tool for researchers in identifying potential drug candidates and understanding their bioactivity profiles (Gaulton et al., 2011).
Expansion and Enhancement of ChEMBL
Over the years, ChEMBL has expanded significantly, incorporating bioactivity data from new sources such as neglected disease screenings and crop protection data. It has also seen improvements in features like the annotation of assays and targets using ontologies, inclusion of clinical candidates, and the addition of metabolic pathways for drugs. These enhancements have made ChEMBL an even more valuable resource for researchers looking to navigate the complex landscape of bioactive molecules and their targets (Gaulton et al., 2016).
Web Services and Accessibility
ChEMBL's web services have streamlined the process of accessing drug discovery data, providing researchers with extensive data from the underlying database and introducing new functionalities. This improvement has facilitated the development of applications and workflows pertinent to drug discovery and chemical biology, underscoring ChEMBL's role in supporting the accessibility and usability of bioactivity data (Davies et al., 2015).
Contribution to Crop Protection Research
Recognizing the applicability of its dataset beyond human health, ChEMBL has integrated an extensive set of bioactivity data related to insecticidal, fungicidal, and herbicidal compounds. This expansion into crop protection research illustrates the versatility of the ChEMBL database in supporting a wide range of scientific inquiries, from drug discovery to agricultural research (Gaulton et al., 2015).
Direct Deposition and Data Quality
Efforts to enhance the quality and robustness of data capture in ChEMBL include the development of a new data deposition system. This system allows for the updating of datasets and the deposition of supplementary data, facilitating a more dynamic and comprehensive resource for researchers. The redesigned web interface offers improved search and filtering capabilities, further enhancing the user experience and the utility of ChEMBL as a research tool (Mendez et al., 2018).
Safety And Hazards
特性
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-4-34-20-9-7-19(8-10-20)26-23(32)15-31-25(33)29-11-12-30-22(24(29)28-31)14-21(27-30)18-6-5-16(2)17(3)13-18/h5-14H,4,15H2,1-3H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJXWGPEWYKDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45499901 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)
![2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2744734.png)





![tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2744743.png)



![1-[3-(1,3-Thiazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2744749.png)
